1-ethynyl-4-methylcyclohexan-1-amine hydrochloride
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Overview
Description
1-ethynyl-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group, a methyl group, and an amine group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate alkyne precursor under conditions that promote the formation of the ethynyl-cyclohexane structure.
Addition of the Methyl Group: The methyl group is added to the cyclohexane ring through alkylation reactions using methylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-4-methylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethynyl-4-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The ethynyl and amine groups play a crucial role in binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-ethynylcyclohexan-1-amine hydrochloride: Lacks the methyl group, which may affect its reactivity and applications.
4-methylcyclohexan-1-amine hydrochloride: Lacks the ethynyl group, leading to different chemical properties and uses.
1-ethynyl-4-methylcyclohexane:
Uniqueness
1-ethynyl-4-methylcyclohexan-1-amine hydrochloride is unique due to the presence of all three functional groups (ethynyl, methyl, and amine) on the cyclohexane ring. This combination of groups imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
2758002-85-4 |
---|---|
Molecular Formula |
C9H16ClN |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
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